molecular formula C23H20N2O3 B6097072 2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

カタログ番号 B6097072
分子量: 372.4 g/mol
InChIキー: IDGTWRDUXOOGGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potent and selective activator of PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid homeostasis. GW501516 has been extensively studied for its potential use in treating metabolic disorders, such as obesity, diabetes, and dyslipidemia, as well as for its performance-enhancing effects in athletes.

作用機序

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid homeostasis. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation or repression of target genes, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human studies. These include:
1. Increased fatty acid oxidation: this compound has been shown to increase the expression of genes involved in fatty acid oxidation in skeletal muscle, liver, and adipose tissue, leading to increased fat burning and energy expenditure.
2. Improved insulin sensitivity: this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glycemic control in animal models of type 2 diabetes.
3. Increased HDL cholesterol levels: this compound has been shown to increase HDL cholesterol levels and reduce triglyceride levels in animal models of dyslipidemia.
4. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, rheumatoid arthritis, and atherosclerosis.

実験室実験の利点と制限

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective PPARδ agonist: this compound is a potent and selective PPARδ agonist, which allows for the specific modulation of PPARδ-mediated physiological processes.
2. Well-characterized pharmacological effects: this compound has been extensively studied in animal models and human studies, and its pharmacological effects are well-characterized.
3. Availability of commercial sources: this compound is commercially available from several chemical suppliers, which allows for easy access to the compound.
Some of the limitations of this compound for lab experiments include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
2. Lack of long-term safety data: this compound has not been extensively studied for its long-term safety in humans, which may limit its clinical translation.
3. Potential off-target effects: this compound may have off-target effects on other nuclear receptors, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the research on 2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide. These include:
1. Clinical trials in humans: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of metabolic disorders.
2. Mechanistic studies: Further mechanistic studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound.
3. Development of novel PPARδ agonists: The development of novel PPARδ agonists with improved pharmacological properties and safety profiles may lead to the development of more effective treatments for metabolic disorders.
4. Evaluation of performance-enhancing effects: Further studies are needed to evaluate the potential performance-enhancing effects of this compound in athletes.
In conclusion, this compound is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential therapeutic applications in metabolic disorders, as well as for its performance-enhancing effects in athletes. The compound exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid homeostasis. Further research is needed to fully elucidate the pharmacological effects and safety profile of this compound.

合成法

The synthesis of 2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide involves several steps, including the condensation of 2-furancarboxaldehyde with 4-methoxyphenethylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-chloro-2-(trifluoromethyl)quinolinecarboxylic acid chloride to form the final product. The overall yield of the synthesis is around 30%.

科学的研究の応用

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders. Several preclinical studies have demonstrated that this compound can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce hepatic glucose production in animal models of type 2 diabetes. In addition, this compound has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia.

特性

IUPAC Name

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-27-17-10-8-16(9-11-17)12-13-24-23(26)19-15-21(22-7-4-14-28-22)25-20-6-3-2-5-18(19)20/h2-11,14-15H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGTWRDUXOOGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。